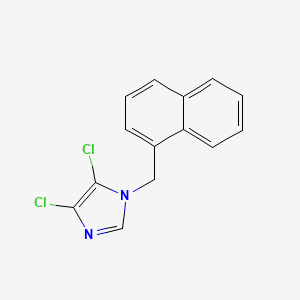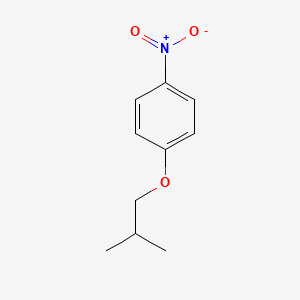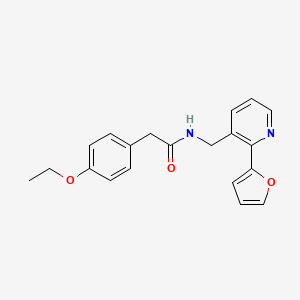![molecular formula C19H16N4O6S B2750861 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one CAS No. 305341-98-4](/img/structure/B2750861.png)
1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one” is a chemical compound that has been used in the synthesis of a series of 1,3,4-thiadiazole derivatives . It has a linear formula of C18H14N4O5S .
Synthesis Analysis
This compound has been used as a starting material in the synthesis of 1,3,4-thiadiazole derivatives . The treatment of this compound with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS . The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares methods on F2 with SHELXL-2014 .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 398.4 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental procedures.科学的研究の応用
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives often involves reactions that introduce nitrophenyl groups or sulfanyl groups into the pyrazole ring. For example, a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles were synthesized via a grinding-induced, sequential one-pot three-component reaction, showcasing the versatility and synthetic accessibility of these compounds (Saeed & Channar, 2017). This method could potentially be adapted for the synthesis of the compound , utilizing specific nitrophenyl and nitrophenoxy substituents.
Antimicrobial Applications
Related pyrazole derivatives have shown promising antimicrobial activities. For instance, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and displayed significant activity against various bacteria and fungi, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019). This suggests that the compound , with its nitrophenyl sulfanyl and nitrophenoxy substituents, may also possess antimicrobial properties worth investigating.
Optical and Photophysical Properties
Pyrazole derivatives exhibit interesting optical and photophysical properties, making them suitable for various applications, including sensors and fluorescent markers. For example, antipyrine derivatives thin films were studied for their optical absorption and refraction properties, showing potential for application in optical devices and sensors (El-Ghamaz et al., 2017). The specific structural features of "1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one" could be explored for similar applications.
Metal Ion Sensing and Chemosensors
Some pyrazole derivatives serve as chemosensors for metal ions. A study on antipyrine derived Schiff base revealed its capability as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), highlighting the potential of pyrazole compounds in environmental monitoring and bioimaging (Soufeena & Aravindakshan, 2019). The structural attributes of the compound , especially its nitrophenyl groups, may contribute to selective sensing capabilities that could be harnessed in detecting specific metal ions.
特性
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-12-19(30-15-9-7-14(8-10-15)22(25)26)13(2)21(20-12)18(24)11-29-17-6-4-3-5-16(17)23(27)28/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQOGLLGXXNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
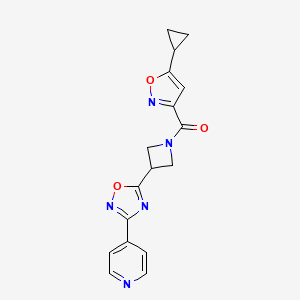
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
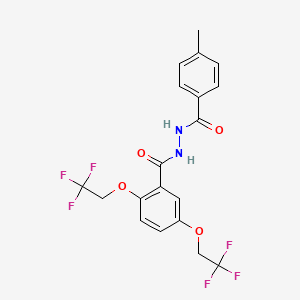
![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
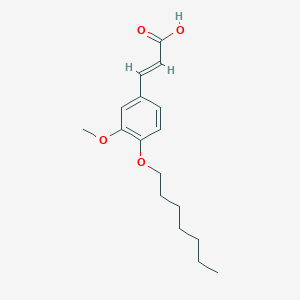
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)
